3-cyclopentyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
Description
Autotaxin (ATX) is a lysophospholipase D enzyme implicated in pathologies such as cancer and fibrosis, making inhibitors of this enzyme therapeutically relevant. The target compound features a 4-fluorophenyl substituent at the 2-position of the thienopyrazole core and a 3-cyclopentylpropanamide group at the 3-position. These structural elements likely modulate binding affinity, selectivity, and pharmacokinetic properties.
Properties
IUPAC Name |
3-cyclopentyl-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S/c20-14-6-8-15(9-7-14)23-19(16-11-26(25)12-17(16)22-23)21-18(24)10-5-13-3-1-2-4-13/h6-9,13H,1-5,10-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTUZWPPCZRSTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopentyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of cyclopentylamine with specific thieno[3,4-c]pyrazole derivatives. The resulting structure features a cyclopentyl group and a fluorophenyl moiety, which are critical for its biological activity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHF NOS |
| Molecular Weight | 348.42 g/mol |
| Functional Groups | Amide, Thieno, Pyrazole |
| Stereochemistry | Chiral centers present |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of thieno[3,4-c]pyrazole can induce apoptosis in cancer cell lines by modulating key signaling pathways such as the PI3K/AKT pathway.
Neuroprotective Effects
Another area of investigation is the neuroprotective potential of this compound. It has been shown to have effects on neurotransmitter systems, particularly through modulation of the glutamatergic system. This action may provide therapeutic benefits in neurodegenerative diseases.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential application in treating inflammatory conditions.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Neuroprotection | Modulation of glutamate receptors | |
| Anti-inflammatory | Inhibition of cytokine production |
Case Study 1: Anticancer Activity
A recent study focused on the anticancer effects of thieno[3,4-c]pyrazole derivatives. The results indicated that the compound significantly reduced cell viability in various cancer cell lines through apoptosis induction.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, treatment with this compound led to improved cognitive function and reduced neuronal death, highlighting its potential as a neuroprotective agent.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfone Group
The 5-oxido (sulfone) group in the thieno[3,4-c]pyrazole scaffold is susceptible to nucleophilic substitution under basic conditions. For example:
-
Reaction with Grignard reagents : Alkyl/aryl magnesium halides displace the sulfonyl oxygen, forming new C–S bonds.
-
Hydrolysis : Sulfone groups react with aqueous bases (e.g., NaOH) to yield sulfonic acid derivatives .
Amide Hydrolysis
The propanamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines:
-
Acidic hydrolysis : Concentrated HCl at 110°C cleaves the amide bond, producing 3-cyclopentylpropanoic acid and the corresponding amine .
-
Enzymatic cleavage : Protease-mediated hydrolysis (e.g., trypsin) selectively cleaves the amide under physiological conditions .
Cross-Coupling Reactions
The 4-fluorophenyl substituent participates in palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura coupling : Replaces the fluorine atom with aryl/heteroaryl boronic acids .
-
Buchwald-Hartwig amination : Introduces amine groups at the para position .
| Reaction | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(OAc)2, SPhos, K2CO3 | Phenylboronic acid | 72% |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3 | Morpholine | 65% |
Oxidation and Reduction
-
Oxidation : The cyclopentyl group is oxidized to a ketone using KMnO4/H2SO4.
-
Reduction : The sulfone group is reduced to a thioether with LiAlH4 .
Stability Under Thermal and pH Conditions
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs primarily differ in the phenyl ring substituents and the amide side chain . Key comparisons include:
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide (CAS: 958228-81-4) Phenyl substituent: 3-chlorophenyl (vs. 4-fluorophenyl in the target compound). Amide group: 2-fluorobenzamide (rigid aromatic chain) vs. 3-cyclopentylpropanamide (flexible aliphatic chain). Hypothetical impact: The chloro substituent may enhance electron-withdrawing effects but reduce metabolic stability compared to fluorine.
Thieno[3,4-c]pyrazol-3-yl acetamides (Patent: WO 2022/003377) Core structure: Similar thienopyrazole scaffold. Amide variations: Acetamide derivatives with diverse substituents (e.g., methyl, aryl). Hypothetical impact: The target’s cyclopentylpropanamide chain may improve lipophilicity and membrane permeability compared to shorter acetamide chains.
Fentanyl-related propanamides (e.g., para-chloroisobutyryl fentanyl) Structural divergence: Piperidine-based opioids vs. thienopyrazole-based autotaxin inhibitors. Functional relevance: While both classes contain propanamide groups, their biological targets (opioid receptors vs. autotaxin) and therapeutic applications (analgesia vs. antifibrotic/anticancer) are distinct.
Data Table: Structural and Functional Comparison
Key Research Findings and Hypotheses
Halogen Effects : The 4-fluorophenyl group in the target compound may offer superior metabolic stability compared to 3-chlorophenyl analogs, as fluorine is less prone to forming reactive metabolites .
Amide Chain Flexibility : The cyclopentylpropanamide chain’s flexibility could enhance binding to autotaxin’s hydrophobic pocket compared to rigid benzamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
